REACTION_CXSMILES
|
Cl.Cl.[N:3]1[C:11]2[CH2:10][C@@H:9]([C:12]([O:14][CH3:15])=[O:13])[NH:8][CH2:7][C:6]=2[NH:5][CH:4]=1.C(N(CC)CC)C.[Se](=O)=O.CCOCC>C(Cl)(Cl)(Cl)Cl>[N:3]1[C:11]2[CH:10]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[N:8]=[CH:7][C:6]=2[NH:5][CH:4]=1 |f:0.1.2|
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Name
|
|
Quantity
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156.5 g
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Type
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reactant
|
Smiles
|
Cl.Cl.N1=CNC=2CN[C@@H](CC21)C(=O)OC
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Name
|
|
Quantity
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445 g
|
Type
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reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
158.2 g
|
Type
|
reactant
|
Smiles
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[Se](=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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1.5 L
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 6 h
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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ADDITION
|
Details
|
triethylamine was added
|
Type
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FILTRATION
|
Details
|
The brown solid was filtered
|
Type
|
WASH
|
Details
|
washed well with methanol
|
Type
|
CUSTOM
|
Details
|
This brown solid (117.0 g) was recrystallized from hot DMF (2 L, 140° C.)
|
Type
|
FILTRATION
|
Details
|
The solution was filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove black side products
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the desired product crystallized out as a yellow solid (51.3 g, 47% yield, 95% pure)
|
Name
|
|
Type
|
|
Smiles
|
N1=CNC=2C=NC(=CC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |